Sphaeranthanolide

Description

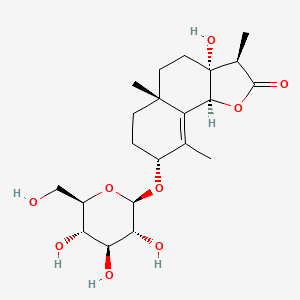

Structure

3D Structure

Properties

CAS No. |

129885-23-0 |

|---|---|

Molecular Formula |

C21H32O9 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(3R,3aR,5aR,8R,9bS)-3a-hydroxy-3,5a,9-trimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C21H32O9/c1-9-11(28-19-16(25)15(24)14(23)12(8-22)29-19)4-5-20(3)6-7-21(27)10(2)18(26)30-17(21)13(9)20/h10-12,14-17,19,22-25,27H,4-8H2,1-3H3/t10-,11+,12+,14+,15-,16+,17-,19+,20+,21+/m0/s1 |

InChI Key |

XJIHHYMEBKDQFZ-RQXOCINCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2[C@]1(CC[C@@]3(C2=C([C@@H](CC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(CCC3(C2=C(C(CC3)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Sphaeranthanolide: A Technical Guide to its Discovery and Immunomodulatory Potential in Sphaeranthus indicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthus indicus Linn., a plant widely used in traditional medicine, is a source of various bioactive compounds. Among these, the sesquiterpene glycoside, sphaeranthanolide, has garnered attention for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Sphaeranthus indicus. It details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its biological activity. Furthermore, this document presents visual representations of the experimental workflow and the proposed immunological signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Sphaeranthus indicus Linn., belonging to the Asteraceae family, has a long history of use in Ayurvedic and other traditional systems of medicine for a variety of ailments, including skin diseases, nervous disorders, and inflammatory conditions.[1] The plant is a rich source of secondary metabolites, including sesquiterpene lactones, eudesmanolides, flavonoids, and essential oils.[1][2] One of the key bioactive constituents isolated from the flowers of S. indicus is this compound, a eudesmenolide type of sesquiterpene glycoside.[1] This compound has been identified as having significant immunostimulant potential, making it a molecule of interest for further pharmacological investigation.[3][4]

Discovery and Isolation of this compound

The initial discovery and isolation of this compound were reported by Shekhani et al. in 1990.[3][4] The following sections detail the general experimental procedures for its extraction and purification, based on standard methodologies for natural product isolation.

Plant Material

Fresh flower heads of Sphaeranthus indicus Linn. are collected and authenticated. The plant material is then shade-dried and pulverized into a coarse powder.

Experimental Protocols

2.2.1. Extraction

A general protocol for the extraction of sesquiterpene glycosides from Sphaeranthus indicus flowers is as follows:

-

The powdered flower heads are subjected to exhaustive extraction with methanol or ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

This crude extract is subsequently partitioned between different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate or n-butanol).

2.2.2. Purification

The enriched fraction containing this compound is subjected to further purification using chromatographic techniques:

-

Column Chromatography: The fraction is loaded onto a silica gel column. Elution is carried out with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the desired compound are further purified using pTLC with a suitable solvent system (e.g., chloroform-methanol mixtures).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.[3][4]

Physicochemical Data

| Parameter | Expected Data Type |

| Appearance | Crystalline or amorphous solid |

| Melting Point | Range in degrees Celsius |

| Optical Rotation | [α]D value in degrees (concentration, solvent) |

| Solubility | Soluble in methanol, ethanol; sparingly in water |

| Molecular Formula | Determined from HR-MS |

| Molecular Weight | g/mol |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structure of this compound was primarily determined by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] While the detailed spectral data from the original publication by Shekhani et al. (1990) is not publicly available, Table 2 outlines the key spectroscopic data that would have been used for its characterization.

| Spectroscopic Technique | Information Obtained |

| ¹H-NMR | Chemical shifts (δ), coupling constants (J), and integration of proton signals. |

| ¹³C-NMR | Chemical shifts (δ) of carbon atoms, including quaternary, CH, CH₂, and CH₃ groups. |

| DEPT-135 | Differentiation of CH, CH₂, and CH₃ signals. |

| COSY | Correlation of coupled protons, establishing spin systems. |

| HSQC | Correlation of protons with their directly attached carbons. |

| HMBC | Correlation of protons and carbons over two to three bonds, for skeletal assembly. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) for molecular weight and fragmentation pattern for structural clues. |

| Infrared (IR) | Presence of functional groups (e.g., hydroxyl, carbonyl, glycosidic linkages). |

| Ultraviolet (UV) | Presence of chromophores. |

Table 2: Spectroscopic Data for the Structural Elucidation of this compound.

Biological Activity: Immunostimulation

This compound has been reported to possess immunostimulant activity.[3][4]

Experimental Protocol: Jerne Plaque Assay

The immunostimulant effect of this compound was evaluated using the Jerne plaque assay, a method to identify and quantify antibody-forming cells.[1] The general steps of this assay are:

-

Immunization: Mice are immunized with an antigen, typically Sheep Red Blood Cells (SRBCs).

-

Treatment: A control group receives a vehicle, while the test group is treated with this compound.

-

Spleen Cell Preparation: After a specific period, the spleens are harvested, and a single-cell suspension of splenocytes is prepared.

-

Plaque Formation: The splenocytes are mixed with SRBCs and complement in a semi-solid agar medium on a slide or plate.

-

Incubation: The mixture is incubated to allow antibody-secreting cells (plaque-forming cells, PFCs) to release antibodies.

-

Lysis and Plaque Visualization: The secreted antibodies bind to the surrounding SRBCs, and the addition of complement leads to the lysis of these SRBCs, forming a clear zone (plaque) around each antibody-producing cell.

-

Quantification: The number of plaques is counted, providing a measure of the humoral immune response.

An increase in the number of PFCs in the this compound-treated group compared to the control group would indicate an enhancement of the humoral immune response.

Proposed Signaling Pathway

The exact molecular mechanism by which this compound exerts its immunostimulatory effect is not fully elucidated. However, based on its demonstrated effect on antibody-producing cells, a hypothetical signaling pathway can be proposed. This compound may act on B-lymphocytes, either directly or indirectly through antigen-presenting cells (APCs) and T-helper cells, to enhance their proliferation and differentiation into antibody-secreting plasma cells.

Caption: Hypothesized immunostimulatory pathway of this compound.

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, represents a promising natural product with immunomodulatory activity. This guide has summarized the key aspects of its discovery, isolation, and biological evaluation. However, to fully realize its therapeutic potential, further research is warranted. Future studies should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its immunostimulatory effects. This could involve investigating its impact on key transcription factors like NF-κB and the production of various cytokines.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant disease models to validate its therapeutic efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its activity and to potentially develop more potent derivatives.

-

Toxicological and Pharmacokinetic Profiling: Establishing a comprehensive safety and ADME (absorption, distribution, metabolism, and excretion) profile to assess its suitability for clinical development.

The exploration of this compound and other bioactive compounds from Sphaeranthus indicus holds significant promise for the development of novel immunomodulatory agents for a range of therapeutic applications.

References

- 1. Review on Sphaeranthus indicus Linn. (Koṭṭaikkarantai) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. Immunomodulatory properties of Indian medicinal plants in Kolli hills: Stimulation and suppression of lymphocyte proliferation – In vitro – Biosciences Biotechnology Research Asia [biotech-asia.org]

Preliminary Phytochemical Investigation of Sphaeranthanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary phytochemical investigation of Sphaeranthanolide, a sesquiterpene lactone with significant therapeutic potential. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundation for further exploration and application of this promising natural compound. This compound is primarily isolated from Sphaeranthus indicus Linn., a plant widely used in traditional medicine. This document details the phytochemical profile of the plant, methodologies for extraction and isolation, and insights into the compound's mechanism of action.

Phytochemical Profile of Sphaeranthus indicus

Sphaeranthus indicus is a rich source of various phytochemicals, including alkaloids, flavonoids, terpenoids, saponins, and tannins. Quantitative analysis of different extracts has provided insights into the concentration of these classes of compounds. The flower heads are a particularly rich source of sesquiterpene lactones, including this compound.

Quantitative Phytochemical Analysis

The following tables summarize the quantitative data on the phytochemical composition of Sphaeranthus indicus extracts. It is important to note that the concentration of specific compounds can vary based on the plant part used, geographical location, and the extraction solvent.

| Extract | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |

| Methanolic Extract (Flowers) | 18.23 ± 0.16 mg/g | 164.10 ± 0.52 mg/g | [1] |

| Ethyl Acetate Extract (Flowers) | 8.13 ± 0.11 mg/g | 55.11 ± 0.23 mg/g | [1] |

| Methanolic Extract (Seeds) | 438 mg/g | 208 mg/g | [2][3] |

While specific quantitative data for this compound is not extensively available in the public domain, a patent for a methanolic extract of Sphaeranthus indicus flower heads reported a concentration of 11% for 7-hydroxyfrullanolide, a structurally related sesquiterpene lactone, as determined by HPLC. The patent further suggests that the concentration of frullanolide/eudesmanoid sesquiterpenes can range from 0.01% to 99.99%.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental protocols for the extraction and isolation of compounds from Sphaeranthus indicus.

Extraction of Phytochemicals

A common method for obtaining a crude extract rich in this compound and other phytochemicals is Soxhlet extraction.

Protocol for Soxhlet Extraction:

-

Plant Material Preparation: Shade-dry the whole plant or specific parts like flower heads and pulverize into a coarse powder.

-

Extraction Setup: Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

-

Solvent Selection: Fill the round-bottom flask with a suitable solvent, such as methanol or ethanol.

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The solvent containing the extracted compounds will then siphon back into the round-bottom flask. Continue this process for a sufficient duration (e.g., 48-72 hours) until the solvent in the siphon tube runs clear.

-

Concentration: After extraction, concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.

Isolation of this compound by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual compounds from a crude extract. The following is a general protocol that can be adapted for the isolation of this compound.

Protocol for Column Chromatography:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and the excess solvent to drain.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin eluting the column with a mobile phase of increasing polarity. A typical gradient elution could be:

-

100% n-hexane

-

A gradient of n-hexane and chloroform (e.g., 95:5, 90:10, ... 0:100)

-

A gradient of chloroform and ethyl acetate (e.g., 95:5, 90:10, ... 0:100)

-

A gradient of ethyl acetate and methanol (e.g., 98:2, 96:4, ... 0:100)

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing the spots under UV light or with a suitable staining reagent.

-

Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate them to obtain the purified compound.

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound and Related Compounds

Recent research has begun to unravel the molecular mechanisms underlying the therapeutic effects of compounds isolated from Sphaeranthus indicus. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Studies on a bioactive component of S. indicus, 7-hydroxyfrullanolide (7-HF), which is structurally similar to this compound, have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB pathway.[5] The proposed mechanism involves the following steps:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. The S. indicus extract and 7-HF have been shown to prevent this phosphorylation and degradation.[5]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is inhibited.[5]

-

Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to translocate to the nucleus, it cannot bind to the promoter regions of its target genes. This leads to a significant reduction in the expression of pro-inflammatory molecules, including:

This compound itself has been reported to possess immunomodulatory potential, suggesting that it may also exert its effects through the modulation of key inflammatory signaling pathways like NF-κB.[6][7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a sesquiterpene lactone from Sphaeranthus indicus, represents a promising natural product for drug development, particularly in the area of inflammatory diseases. This technical guide has provided a summary of the current knowledge on its phytochemical context, methods for its isolation, and its potential mechanism of action through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate the quantitative presence of this compound in various plant extracts, optimize isolation protocols, and definitively confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable natural compound.

References

- 1. jddtonline.info [jddtonline.info]

- 2. sciensage.info [sciensage.info]

- 3. sciensage.info [sciensage.info]

- 4. US10105347B2 - Sphaeranthus indicus derived ingredients and their compositions for enhancing physical performance and energy levels - Google Patents [patents.google.com]

- 5. A novel anti-inflammatory natural product from Sphaeranthus indicus inhibits expression of VCAM1 and ICAM1, and slows atherosclerosis progression independent of lipid changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphaeranthus indicus Linn.: A phytopharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

Sphaeranthanolide: A Technical Guide to its Biological Origin, Isolation, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a notable sesquiterpene glycoside of the eudesmanolide class, has been identified as a key bioactive constituent of the medicinal plant Sphaeranthus indicus. This technical guide provides an in-depth overview of its biological origin, a detailed methodology for its isolation and structure elucidation, and a summary of its known biological activities. Particular emphasis is placed on its immunomodulatory and anti-inflammatory properties, with an exploration of its potential mechanism of action via the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Origin

This compound is a natural product isolated from the flowering heads of Sphaeranthus indicus Linn., a plant belonging to the Asteraceae family.[1][2] This aromatic herb is widely distributed in the plains and moist areas of India, Sri Lanka, Africa, and Australia and has a long history of use in traditional systems of medicine, including Ayurveda.[1] The plant is known by various vernacular names, including "Mundi" and "East Indian globe thistle."[2] Various parts of S. indicus are reported to contain a diverse array of phytochemicals, including eudesmanolides, sesquiterpenoids, flavonoids, and essential oils, which contribute to its wide range of documented pharmacological activities.[1][3]

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound were first reported by Shekhani et al. in 1990. The compound was identified as a sesquiterpene glycoside with a eudesmanolide-type skeleton.[1]

Experimental Protocol: Isolation of this compound

While the seminal paper by Shekhani et al. provides the foundation for the isolation of this compound, a generalized experimental workflow based on common phytochemical practices for isolating sesquiterpenoids from plant material is outlined below.

Figure 1: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC), as well as mass spectrometry.[4]

Table 1: Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant data for this compound from the original publication were not available in the searched resources. The table below is a template based on typical data for similar eudesmanolide sesquiterpene glycosides and should be populated with actual experimental data.)

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, protons of a lactone ring, and a sugar moiety. |

| ¹³C NMR | Resonances for carbonyl carbons (lactone), olefinic carbons, carbons of the sesquiterpene skeleton, and carbons of the glycosidic unit. |

| COSY | Correlations between neighboring protons, establishing the spin systems within the sesquiterpene and sugar components. |

| HMBC | Long-range correlations between protons and carbons, crucial for connecting the different structural fragments and determining the position of the glycosidic linkage. |

| Mass Spec. | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |

Biological Activities of this compound

This compound has been reported to possess significant biological activities, with immunostimulatory and anti-inflammatory effects being the most prominent.

Immunomodulatory Activity

The immunostimulant activity of this compound has been demonstrated using the Jerne plaque assay, which measures the number of antibody-producing cells.[2][5] This suggests that this compound can enhance the humoral immune response. Studies on extracts of S. indicus containing this compound have also shown an increase in phagocytic activity, hemagglutination antibody titer, and delayed-type hypersensitivity, indicating a broad-spectrum immunomodulatory effect that encompasses both cellular and humoral immunity.[5]

Table 2: Immunomodulatory Activity of Sphaeranthus indicus Extracts (Note: Quantitative data for pure this compound is limited. The following data is for extracts of the plant.)

| Assay | Extract/Fraction | Dose | Observed Effect |

| Phagocytic Activity | Petroleum ether extract | 200 mg/kg | Increased phagocytic index |

| Hemagglutination Antibody Titer | Petroleum ether extract | 200 mg/kg | Increased antibody titer |

| Delayed-Type Hypersensitivity | Petroleum ether extract | 200 mg/kg | Increased paw edema (indicating enhanced cellular immunity) |

The Jerne plaque assay is a classical immunological technique to enumerate antibody-forming cells (plaque-forming cells, PFCs) in a population of spleen cells.

Figure 2: Workflow for the Jerne Plaque Assay.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

While direct studies on the anti-inflammatory mechanism of this compound are limited, compelling evidence from a closely related eudesmanolide, 7-hydroxyfrullanolide, also isolated from S. indicus, strongly suggests the involvement of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory gene expression.

It is hypothesized that this compound, similar to 7-hydroxyfrullanolide, exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound likely interferes with this cascade, preventing the degradation of IκBα and thereby blocking the nuclear translocation of NF-κB.

Figure 3: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

To experimentally validate the effect of this compound on the NF-κB pathway, Western blotting can be employed to measure the levels of key proteins in the signaling cascade, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Table 3: Generalized Western Blot Protocol for NF-κB Activation

| Step | Procedure |

| 1. Cell Culture and Treatment | Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time before stimulating with a pro-inflammatory agent (e.g., LPS). |

| 2. Protein Extraction | Lyse the cells and separate cytoplasmic and nuclear fractions. |

| 3. Protein Quantification | Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay). |

| 4. SDS-PAGE | Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. |

| 5. Protein Transfer | Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). |

| 6. Blocking | Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |

| 7. Primary Antibody Incubation | Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, and loading controls like β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction). |

| 8. Secondary Antibody Incubation | Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. |

| 9. Detection | Add a chemiluminescent substrate and visualize the protein bands using an imaging system. |

| 10. Densitometry Analysis | Quantify the band intensities to determine the relative protein levels. |

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, has demonstrated promising immunomodulatory and anti-inflammatory activities. While its biological origin and structure are well-established, further research is required to fully elucidate its pharmacological potential. Specifically, more quantitative data on the bioactivity of the pure compound is needed, along with direct experimental evidence to confirm its mechanism of action, particularly its interaction with the NF-κB signaling pathway. Such studies will be crucial for the potential development of this compound as a novel therapeutic agent for immune-related and inflammatory disorders. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this fascinating natural product.

References

The Basic Pharmacology of Sphaeranthanolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a sesquiterpene glycoside isolated from the medicinal plant Sphaeranthus indicus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anticancer properties. While specific quantitative data and detailed mechanistic studies on this compound are limited, this document synthesizes the available information, including data from studies on Sphaeranthus indicus extracts and the structurally related sesquiterpene lactone, 7-hydroxyfrullanolide (7-HF), to present a cohesive understanding of its pharmacological profile. This guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways to support further research and drug development efforts.

Introduction

Sphaeranthus indicus Linn. (Asteraceae), commonly known as Gorakhmundi, has a long history of use in traditional medicine systems for treating a wide range of ailments, including epilepsy, mental illness, jaundice, diabetes, and skin diseases.[1] Phytochemical investigations have revealed that the plant is rich in various bioactive compounds, including sesquiterpene lactones, eudesmanolides, and flavonoids.[1] Among these, this compound, a sesquiterpene glycoside, has been identified as a key contributor to the plant's therapeutic effects, particularly its immunomodulatory activity.[2] This guide aims to consolidate the current understanding of the basic pharmacology of this compound, providing a technical resource for researchers in pharmacology and drug discovery.

Pharmacological Activities

The primary pharmacological activities attributed to this compound and Sphaeranthus indicus extracts are immunomodulation, anti-inflammatory effects, and anticancer activity.

Immunomodulatory Activity

This compound has been reported to possess immunostimulant properties.[2] Studies on the extracts of Sphaeranthus indicus have demonstrated both humoral and cellular immune enhancement.

Quantitative Data:

| Parameter | Assay | Treatment Group (MESI) | Observation | Reference |

| Humoral Immunity | Hemagglutination Antibody (HA) Titer | 100 mg/kg bd. wt. | Significant increase in circulating antibody titer | [3] |

| Humoral Immunity | Plaque Forming Cell (PFC) Assay | 100 mg/kg bd. wt. | Significant increase in the number of plaque forming cells in the spleen | [3] |

| Cellular Immunity | Delayed Type Hypersensitivity (DTH) | 400 mg/kg bd. wt. | Significant increase in DTH response (foot pad thickness) | [3] |

| Phagocytic Activity | Carbon Clearance Assay | Petroleum ether extract (200 mg/kg) | Increased phagocytic index | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of Sphaeranthus indicus extracts are well-documented and are largely attributed to the inhibition of the NF-κB signaling pathway. This mechanism is likely shared by its constituent sesquiterpene lactones, including this compound.

Quantitative Data:

The following table summarizes the inhibitory concentrations (IC50) of a methanolic extract of Sphaeranthus indicus against various pro-inflammatory cytokines and adhesion molecules.

| Target Molecule | Inhibitor | IC50 Value | Cell Line/System | Reference |

| TNF-α | S. indicus Methanolic Extract | 3.5 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |

| IL-1β | S. indicus Methanolic Extract | 2.1 µg/mL | Human PBMCs | [5] |

| IL-6 | S. indicus Methanolic Extract | 10 µg/mL | Human PBMCs | [5] |

| VCAM-1 | S. indicus Methanolic Extract | 4.2 µg/mL | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |

| ICAM-1 | S. indicus Methanolic Extract | 7.5 µg/mL | HUVECs | [6] |

Anticancer Activity

Emerging evidence suggests that constituents of Sphaeranthus indicus possess cytotoxic activity against various cancer cell lines. The structurally similar compound, 7-hydroxyfrullanolide (7-HF), has been shown to inhibit colorectal cancer cell growth.

Quantitative Data:

Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. However, data for 7-HF provides a relevant reference.

| Cell Line | Compound | IC50 Value | Reference |

| HCT116 (Colon Cancer) | 7-hydroxyfrullanolide (7-HF) | Not explicitly stated, but effective in inhibiting proliferation | [2] |

| MCF-7 (Breast Cancer) | 7-hydroxyfrullanolide (7-HF) | Not explicitly stated in the provided search results | |

| HT-29 (Colon Cancer) | 7-hydroxyfrullanolide (7-HF) | Not explicitly stated in the provided search results |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for key assays used to evaluate the pharmacological activities of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2][7]

Jerne Plaque Assay for Humoral Immune Response

The Jerne plaque assay is used to detect and quantify antibody-producing cells (plaque-forming cells, PFCs).

Principle: Spleen cells from an immunized animal are mixed with sheep red blood cells (SRBCs) in a semi-solid agar medium. If an antibody-producing cell is present, it will secrete antibodies that bind to the surrounding SRBCs. The addition of complement leads to the lysis of these antibody-coated SRBCs, forming a clear zone (plaque) around the antibody-producing cell.

Protocol:

-

Immunization: Immunize mice with SRBCs. A control group receives the vehicle, while the test group is treated with this compound.

-

Spleen Cell Preparation: After a specific period (e.g., 4-5 days), harvest the spleens and prepare a single-cell suspension.

-

Plaque Formation: In a test tube, mix the spleen cell suspension, SRBCs, and molten agar. Pour this mixture onto a petri dish pre-coated with a layer of agar to form a thin, uniform layer.

-

Incubation: Incubate the plates at 37°C for 1-2 hours.

-

Complement Addition: Add a source of complement (e.g., guinea pig serum) to the plates and incubate for another 1-2 hours.

-

Plaque Counting: Count the number of plaques (clear zones) on each plate. The results are typically expressed as the number of PFCs per million spleen cells.[8][9][10]

Western Blot for NF-κB Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway by examining the phosphorylation and degradation of key signaling molecules.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, p65).

Protocol:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for various time points. Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.[3][11]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Sphaeranthus indicus and its constituents are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Activation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (VCAM-1, ICAM-1).

Studies on Sphaeranthus indicus extracts and 7-HF suggest that they inhibit this pathway by preventing the degradation of IκBα.[5][12] This action effectively blocks the nuclear translocation of NF-κB and subsequent inflammatory gene expression.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Investigating NF-κB Inhibition

The following workflow illustrates the experimental steps to confirm the inhibition of the NF-κB pathway by this compound.

Caption: Workflow for NF-κB inhibition analysis.

Conclusion and Future Directions

This compound, a sesquiterpene glycoside from Sphaeranthus indicus, demonstrates significant potential as a therapeutic agent, particularly due to its immunomodulatory and anti-inflammatory activities. The available evidence, largely derived from studies on the whole plant extract and the related compound 7-hydroxyfrullanolide, strongly suggests that its mechanism of action involves the modulation of the NF-κB signaling pathway. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to conduct definitive pharmacological studies.

-

Quantitative Analysis: Determining the precise IC50 values of this compound for its various biological activities.

-

Mechanistic Studies: Elucidating the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of inflammatory diseases and cancer.

This in-depth technical guide provides a foundational understanding of the basic pharmacology of this compound, offering a valuable resource to guide future research and development efforts in this promising area of natural product-based drug discovery.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel anti-inflammatory natural product from Sphaeranthus indicus inhibits expression of VCAM1 and ICAM1, and slows atherosclerosis progression independent of lipid changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 12. A novel anti-inflammatory natural product from Sphaeranthus indicus inhibits expression of VCAM1 and ICAM1, and slows atherosclerosis progression independent of lipid changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sphaeranthanolide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a eudesmanolide sesquiterpene lactone primarily isolated from Sphaeranthus indicus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivities, with a focus on its anti-inflammatory, immunomodulatory, and anticancer properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of its mechanistic pathways are presented to facilitate further research and drug development efforts. For the purposes of this guide, data for the closely related and extensively studied compound 7-hydroxyfrullanolide (7-HF) is included as representative of the therapeutic potential of this chemical class.

Therapeutic Applications

This compound has demonstrated a range of pharmacological activities, positioning it as a candidate for development in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound exhibits potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. Extracts of Sphaeranthus indicus, rich in this compound and related compounds, have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism is believed to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Immunomodulatory Activity

This compound has been identified as an immunomodulatory agent, capable of stimulating both humoral and cellular immunity[1][2][3]. This immunostimulant potential has been demonstrated through various assays, including the Jerne plaque assay, which measures antibody production at the single-cell level[1]. The ability to enhance phagocytic activity, antibody-forming cell counts, and delayed-type hypersensitivity responses suggests its potential application in conditions requiring immune system enhancement.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of 7-hydroxyfrullanolide, a compound closely related or identical to this compound. It has shown cytotoxicity against a range of cancer cell lines, with particularly promising activity against triple-negative breast cancer (TNBC) and colorectal cancer. The primary mechanism of its anticancer action involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound and its related compound, 7-hydroxyfrullanolide.

Table 1: Anticancer Activity of 7-Hydroxyfrullanolide (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 12 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~24 | |

| HCT116 (p53+/+) | Colorectal Cancer | Not specified | |

| HCT116 (p53-/-) | Colorectal Cancer | Not specified |

Table 2: Anti-inflammatory Activity of Sphaeranthus indicus Extracts

| Assay | Model | Extract | Dose | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Rat | Ethanolic | 400 mg/kg | 77.61 | |

| Cotton pellet granuloma | Rat | Ethanolic | 400 mg/kg | 47.29 |

Signaling Pathways and Mechanisms

Anticancer Mechanism: Apoptosis Induction

7-hydroxyfrullanolide induces apoptosis in cancer cells through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Caption: this compound-induced apoptotic pathways.

Anti-inflammatory Mechanism: NF-κB Inhibition

The anti-inflammatory effects of compounds from Sphaeranthus indicus are linked to the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to interfere with this process.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Caption: MTT assay workflow for cytotoxicity testing.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

Workflow:

Caption: Carrageenan-induced paw edema workflow.

Methodology:

-

Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., indomethacin), and test groups (different doses of this compound).

-

Drug Administration: Administer the test compound or vehicle orally 1 hour before the induction of inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema by the test compound compared to the control group.

Jerne Plaque Assay (Hemolytic Plaque Assay)

This assay is used to quantify antibody-producing cells (plaque-forming cells, PFCs) and evaluate the immunomodulatory effects of this compound.

Methodology:

-

Immunization: Immunize mice with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs). Administer this compound to the test group of mice for a specified period.

-

Spleen Cell Preparation: After the immunization period, sacrifice the mice and prepare a single-cell suspension of splenocytes.

-

Plaque Formation: Mix the splenocytes with SRBCs and complement in a semi-solid agar medium and pour onto a slide or petri dish.

-

Incubation: Incubate the slides at 37°C. During this time, B cells that are producing antibodies against the SRBCs will secrete them into the surrounding medium.

-

Lysis and Plaque Visualization: The secreted antibodies will bind to the surrounding SRBCs and, in the presence of complement, will cause their lysis, creating a clear zone or "plaque" around the antibody-producing cell.

-

Quantification: Count the number of plaques to determine the number of PFCs per spleen or per 10^6 splenocytes.

Conclusion

This compound, and its closely related analogue 7-hydroxyfrullanolide, exhibit a compelling profile of anti-inflammatory, immunomodulatory, and anticancer activities. The available data, particularly on its ability to induce apoptosis in cancer cells and modulate key inflammatory pathways, underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore and harness the therapeutic promise of this natural product. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.

References

Initial Screening of Sphaeranthanolide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthanolide, a eudesmanolide sesquiterpene lactone primarily isolated from the medicinal plant Sphaeranthus indicus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sphaeranthus indicus Linn. (Asteraceae) has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating a wide array of ailments including epilepsy, mental illness, jaundice, diabetes, and skin diseases.[1] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for the plant's therapeutic effects.[2] This guide focuses on the initial in vitro and in vivo screening methodologies used to elucidate the bioactivity of this promising natural compound.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. A closely related compound, 7-hydroxyfrullanolide, which is often considered synonymous with this compound in the literature, has been a subject of extensive research in this area.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound (reported as 7-hydroxyfrullanolide) have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 12 | 72 | [3] |

| HCT116 | Colorectal Carcinoma | Not explicitly stated, but effective in vitro | Not specified | [1][4] |

Mechanism of Action

This compound's anticancer activity is underpinned by its ability to modulate critical cellular processes, leading to the inhibition of cancer cell proliferation and survival.

2.2.1. Cell Cycle Arrest:

This compound induces a G2/M phase arrest in colorectal cancer cells.[1][4] This prevents the cells from entering mitosis, thereby halting their proliferation.

2.2.2. Apoptosis Induction:

The compound triggers programmed cell death (apoptosis) through both p53-dependent and p53-independent mechanisms.[1][4]

-

p53-Dependent Pathway: In cancer cells with functional p53, this compound can upregulate p53 expression, leading to the transcription of pro-apoptotic genes.

-

p53-Independent Pathway: The compound can also induce apoptosis in cancer cells lacking functional p53, highlighting its potential for broader anticancer applications.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., MDA-MB-468, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway Visualization

Caption: this compound's anticancer mechanism.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. By inhibiting NF-κB activation, this compound can effectively suppress the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

LPS (Lipopolysaccharide)

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

This compound

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway Visualization

Caption: this compound's anti-inflammatory action.

Antimicrobial Activity

Preliminary screenings of extracts from Sphaeranthus indicus have indicated antimicrobial properties. However, specific data on the antimicrobial spectrum and potency of isolated this compound is an area requiring further investigation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound are not extensively reported, ethanolic extracts of Sphaeranthus indicus leaves have shown activity against various microorganisms.

| Microorganism | Type | MIC (mg/mL) of Ethanolic Extract | Reference |

| Bacillus subtilis | Gram-positive Bacteria | 0.5 | [5] |

| Staphylococcus aureus | Gram-positive Bacteria | 2.5 | [5] |

| Candida albicans | Fungus | 0.5 | [5] |

| Aspergillus niger | Fungus | 5.0 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Immunomodulatory Activity

This compound has been reported to possess immunomodulatory properties, suggesting its potential to influence the immune response.

Mechanism of Action

The immunomodulatory effects of this compound are likely linked to its anti-inflammatory properties and its ability to modulate cytokine production. Further research is needed to fully elucidate the specific cellular and molecular targets within the immune system.

Experimental Protocol: Lymphocyte Proliferation Assay

The lymphocyte proliferation assay is used to assess the effect of a compound on the proliferation of immune cells, such as lymphocytes.

Materials:

-

This compound

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes

-

Complete RPMI-1640 medium

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

-

96-well microplate

Procedure:

-

Cell Isolation: Isolate PBMCs from fresh blood or splenocytes from a spleen.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Treatment: Add different concentrations of this compound to the wells.

-

Stimulation: Add a mitogen to stimulate lymphocyte proliferation.

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to the wells and incubate for another 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

BrdU assay: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves a colorimetric measurement.

-

Conclusion

The initial screening of this compound's bioactivity reveals a compound with significant therapeutic potential, particularly in the areas of oncology and inflammation. Its multifaceted mechanism of action, involving the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of key inflammatory pathways, makes it a compelling candidate for further drug development. While preliminary data on its antimicrobial and immunomodulatory effects are promising, more in-depth studies are required to fully characterize these activities. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound's full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 7-hydroxyfrullanolide, isolated from Sphaeranthus indicus, inhibits colorectal cancer cell growth by p53-dependent and -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Sphaeranthanolide: A Technical Guide on its Traditional Uses and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide is a sesquiterpene glycoside isolated from the flowers of Sphaeranthus indicus Linn., a plant with a long history of use in traditional Indian systems of medicine, including Ayurveda.[1] Known vernacularly as Gorakhmundi, this aromatic herb is found in damp areas and rice fields across India, Sri Lanka, Africa, and Australia.[2] Traditional medicine practitioners have utilized various parts of the plant to treat a wide spectrum of ailments, ranging from skin diseases and nervous disorders to inflammatory conditions and gastrointestinal issues.[2] This technical guide provides an in-depth overview of the traditional uses of Sphaeranthus indicus that are likely attributable to this compound and other related bioactive compounds, alongside a summary of its scientifically validated pharmacological activities. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Traditional Medicine Uses of Sphaeranthus indicus

Sphaeranthus indicus holds a significant place in traditional medicine for its diverse therapeutic applications. The plant is described as a remedy for conditions such as epilepsy, mental illness, jaundice, diabetes, leprosy, fever, cough, hernia, hemorrhoids, and skin diseases.[3][4] The juice of the plant is traditionally used for liver and gastric disorders, while a paste of the herb with oil is employed as an anthelmintic.[5] A decoction of the root is used for chest pains and coughs.[5] The flowers are considered to have alterative, depurative, and tonic properties.[5]

Pharmacological Activities and Potential of this compound

Scientific investigations into the phytochemical constituents of Sphaeranthus indicus have revealed a wealth of bioactive compounds, including eudesmanolides, flavonoids, and essential oils, with this compound being a key sesquiterpene glycoside.[2] The pharmacological activities of the plant's extracts and isolated compounds, including those closely related to this compound, often provide a scientific basis for its traditional uses. The primary activities of interest for drug development include its anti-inflammatory, immunomodulatory, and anticancer properties.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of extracts and compounds isolated from Sphaeranthus species. It is important to note that specific data for this compound is limited in the currently available literature; therefore, data for closely related compounds and extracts are also presented to provide a broader context for its potential efficacy.

Table 1: Anti-inflammatory Activity of Compounds from Sphaeranthus africanus

| Compound | Assay | Cell Line | IC50 (µM) |

| 1 | COX-2 Inhibition | 3.6 | |

| 2 | COX-2 Inhibition | 0.5 | |

| 4 | NO Production Inhibition | BV2 | 0.2 |

| 4 | NO Production Inhibition | RAW | 0.2 |

Source: Anti-inflammatory and antiproliferative compounds from Sphaeranthus africanus[4]

Table 2: Anticancer Activity of Compounds from Sphaeranthus africanus

| Compound | Cell Line | IC50 (µM) |

| Isomeric carvotacetones (6-7) | CCRF-CEM | 1.23 - 8 |

| Isomeric carvotacetones (6-7) | MDA-MB-231 | 1.23 - 8 |

| Isomeric carvotacetones (6-7) | HCT-116 | 1.23 - 8 |

| Isomeric carvotacetones (6-7) | U-251 | 1.23 - 8 |

Source: Anti-inflammatory and antiproliferative compounds from Sphaeranthus africanus[4]

Table 3: Immunomodulatory Activity of Sphaeranthus indicus Extracts

| Extract | Dose (mg/kg) | Assay | Result |

| Petroleum Ether Extract | 200 | Phagocytic Activity | Increased |

| Petroleum Ether Extract | 200 | Hemagglutination Antibody Titer | Increased |

| Petroleum Ether Extract | 200 | Delayed Type Hypersensitivity | Increased |

| Methanolic Extract | 100 | Circulating Antibody Titer | Significant Increase |

| Methanolic Extract | 100 | Plaque Forming Cells (PFC) | Significant Increase |

| Methanolic Extract | 400 | Delayed Type Hypersensitivity (DTH) | Significant Increase |

Source: Immunomodulatory activity of petroleum ether extract of flower heads of Sphaeranthus indicus Linn.[6], Screening of immunomodulatory activity of Sphaeranthus indicus Linn. whole plant[7]

Experimental Protocols

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from the flowers of Sphaeranthus indicus.

Materials:

-

Shade-dried flowers of Sphaeranthus indicus

-

Methanol

-

n-Hexane

-

Benzene

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

HPLC system with a PDA detector

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Grind the shade-dried flowers of Sphaeranthus indicus into a fine powder.

-

Soak the powdered material in methanol for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity: n-hexane, benzene, chloroform, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

Subject the most active fraction (based on preliminary screening) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Further purify the pooled fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.

-

-

Quantification by HPLC:

-

Develop an HPLC method for the quantification of this compound.

-

Use a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with a gradient elution program.

-

Monitor the eluent using a PDA detector at a suitable wavelength.

-

Prepare a calibration curve using a standard solution of this compound at different concentrations.

-

Inject the isolated compound and the extracts to determine the concentration of this compound.

-

Based on general methods for isolation and quantification of phytochemicals from Sphaeranthus indicus.[3][4]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound or its containing extract.

Materials:

-

Wistar albino rats

-

Carrageenan (1% w/v in normal saline)

-

Test substance (this compound or extract)

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control, standard, and test groups (at least 3 doses).

-

Administer the vehicle (control), standard drug, or test substance orally or intraperitoneally.

-

After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group.

This is a standard protocol for this assay.

Cytotoxicity Assay: MTT Assay

Objective: To determine the in vitro cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This is a standard protocol for this assay.

Signaling Pathway Visualizations

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of compounds from Sphaeranthus indicus are often attributed to their ability to modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. While direct evidence for this compound is still emerging, related sesquiterpene lactones have been shown to inhibit this pathway. The following diagram illustrates the potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. The diagram below illustrates a simplified MAPK pathway and a potential point of intervention for this compound or related compounds in inducing apoptosis in cancer cells.

Caption: Potential modulation of the MAPK signaling pathway by this compound leading to apoptosis.

Conclusion

This compound, a sesquiterpene glycoside from the traditionally used medicinal plant Sphaeranthus indicus, represents a promising lead compound for the development of new therapeutics, particularly in the areas of inflammation, immune modulation, and oncology. The long-standing use of S. indicus in traditional medicine provides a strong foundation for its therapeutic potential. While the existing scientific literature provides valuable insights into the bioactivities of extracts and related compounds, further research is warranted to fully elucidate the specific pharmacological profile of this compound. The data and protocols presented in this technical guide are intended to facilitate these future investigations, ultimately paving the way for the potential clinical application of this natural product.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Phytopharmacological Evaluation of Different Solvent Extract/Fractions From Sphaeranthus indicus L. Flowers: From Traditional Therapies to Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

Sphaeranthanolide: A Review for the Research Community

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthanolide, a sesquiterpene glycoside isolated from the medicinal plant Sphaeranthus indicus Linn., has been identified as a compound with potential immunomodulatory properties.[1][2] Sphaeranthus indicus, commonly known as Gorakhmundi, has a long history of use in traditional medicine for a variety of ailments, including skin diseases, gastric disorders, and nervous depression.[3] Modern scientific investigations have explored the pharmacological activities of this plant, revealing a broad spectrum of effects such as anti-inflammatory, immunomodulatory, antimicrobial, and antioxidant activities, primarily attributed to its rich phytochemical composition, including sesquiterpenoids, flavonoids, and essential oils.[1]

This technical guide provides a comprehensive review of the existing scientific literature on this compound and, more broadly, on extracts of Sphaeranthus indicus due to the limited availability of data on the isolated compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of potential biological pathways.

Quantitative Data on the Biological Activity of Sphaeranthus indicus Extracts

| Extract Type | Experimental Model | Dosage | Observed Effect | Reference |

| Ethanolic Extract | Carrageenan-induced paw edema in rats | 100, 200, and 400 mg/kg, p.o. | Dose-dependent and significant anti-inflammatory activity.[4] | [4] |

| Ethanolic Extract | Cotton pellet-induced granuloma in rats | 100, 200, and 400 mg/kg, p.o. | Dose-dependent and significant anti-inflammatory activity.[4] | [4] |

| Petroleum Ether Extract | Freund's adjuvant-induced arthritis in rats | 100 mg/kg/day, p.o. | Significant anti-arthritic activity.[3] | [3] |

| Alcoholic Extract of flower heads | Atherogenic diet-induced hyperlipidemia in rats | 500 mg/kg/day, p.o. | Significant decrease in total cholesterol, triglycerides, and LDL; increase in HDL.[3] | [3] |

Key Experimental Protocols

Detailed methodologies for the investigation of the anti-inflammatory and immunomodulatory effects of Sphaeranthus indicus extracts are described in the literature. These protocols can serve as a foundation for designing experiments with isolated this compound.

Carrageenan-Induced Paw Edema

This widely used model assesses acute anti-inflammatory activity.

-

Animal Model: Albino rats are typically used.

-